molecular formula C12H22O4 B565743 Dodecanedioic acid-13C12 CAS No. 1173019-20-9

Dodecanedioic acid-13C12

Cat. No. B565743
CAS RN: 1173019-20-9
M. Wt: 242.212
InChI Key: TVIDDXQYHWJXFK-WCGVKTIYSA-N
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Description

Dodecanedioic Acid-13C12 is a white crystalline solid and odorless . It has the chemical formula C10H16O4 and a molar mass of 216.23g/mol .


Molecular Structure Analysis

The linear formula of Dodecanedioic acid-13C12 is HO213C (13CH2)1013CO2H . The molecular weight is 242.21 . The IUPAC Standard InChI is 1S/C12H22O4/c13-11 (14)9-7-5-3-1-2-4-6-8-10-12 (15)16/h1-10H2, (H,13,14) (H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 .


Physical And Chemical Properties Analysis

Dodecanedioic Acid-13C12 is a solid . The molecular weight by atom % calculation is 242.09 .

Mechanism of Action

While the mechanism of action for Dodecanedioic acid-13C12 is not explicitly stated, it is known that Dodecanedioic acid (DDA) is a dicarboxylic acid with the formula (CH2)10(CO2H)2 . It finds a variety of applications ranging from polymers to materials .

Safety and Hazards

Dodecanedioic acid may cause chemical conjunctivitis and skin irritation . If ingested, it may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation can cause respiratory tract irritation and can produce delayed pulmonary edema .

Future Directions

There is a growing interest in finding alternative bio-based production routes for Dodecanedioic acid due to the increasing industrial demand for green chemicals and renewable products . For instance, Candida tropicalis has been found to convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids . This suggests potential future directions in the research and development of bio-based production methods for Dodecanedioic acid-13C12.

properties

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDDXQYHWJXFK-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745931
Record name (~13~C_12_)Dodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanedioic acid-13C12

CAS RN

1173019-20-9
Record name (~13~C_12_)Dodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-20-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The co-oxidation reaction was carried out in a manner as described in Example 1, except that cyclododecene was used in lieu of cis-Δ4 -tetrahydrophthalic anhydride. Acetic acid was obtained at a yield of 95% and 1,10-dicarboxy decane was obtained at a yield of 94%.
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